molecular formula C8H12N4O B7955863 2-amino-7-methyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one

2-amino-7-methyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one

Cat. No.: B7955863
M. Wt: 180.21 g/mol
InChI Key: CRCOJWCCBREIHC-UHFFFAOYSA-N
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Description

The compound with the identifier “2-amino-7-methyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “2-amino-7-methyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one” involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical transformations. These transformations may include reactions such as alkylation, acylation, or cyclization, depending on the desired final structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using optimized synthetic routes that are both cost-effective and efficient. The industrial process often involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “2-amino-7-methyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to an increase in the oxidation state of the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state.

    Substitution: In this reaction, one functional group in the compound is replaced by another functional group.

    Addition: This reaction involves the addition of atoms or groups to a double or triple bond in the compound.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

The compound “2-amino-7-methyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: The compound is utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “2-amino-7-methyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “2-amino-7-methyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one” include those with comparable molecular structures or functional groups. These compounds may exhibit similar chemical reactivity and biological activities.

Uniqueness

What sets “this compound” apart from other similar compounds is its unique combination of functional groups and molecular geometry. This uniqueness allows it to participate in specific chemical reactions and interact with particular biological targets in ways that other compounds cannot.

Properties

IUPAC Name

2-amino-7-methyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-12-3-2-5-6(4-12)10-8(9)11-7(5)13/h2-4H2,1H3,(H3,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCOJWCCBREIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C(C1)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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